REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]([Cl:16])=[CH:14][N:13]=[C:12](F)[CH:11]=2)=[CH:6][CH:5]=1.[CH:19]([NH2:22])([CH3:21])[CH3:20]>CS(C)=O.O>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]([Cl:16])=[CH:14][N:13]=[C:12]([NH:22][CH:19]([CH3:21])[CH3:20])[CH:11]=2)=[CH:6][CH:5]=1
|
Name
|
4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C1=CC(=NC=C1Cl)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap tube
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica (EtOAc 0 to 20%/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C1=CC(=NC=C1Cl)NC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |